molecular formula C15H10F3N3O5 B2891486 N1-(2-nitrophenyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide CAS No. 899974-81-3

N1-(2-nitrophenyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

Cat. No.: B2891486
CAS No.: 899974-81-3
M. Wt: 369.256
InChI Key: FQTMQYMEFFKHSL-UHFFFAOYSA-N
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Description

Product Overview N1-(2-nitrophenyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a synthetic oxalamide compound with the CAS Number 899974-81-3. It has a molecular formula of C 15 H 10 F 3 N 3 O 5 and a molecular weight of 369.25 g/mol . This high-purity compound is designed for use in biochemical and pharmacological research. Research Applications and Value Oxalamide derivatives are a significant area of investigation in medicinal chemistry. Although the specific biological data for this compound is limited in the public domain, compounds within this structural class have demonstrated substantial research value. Notably, related oxalamides are explored as prodrugs in oncology research, where they are metabolically activated by specific cytochrome P450 enzymes (such as CYP4F11) overexpressed in certain cancer cells to release active inhibitors of Stearoyl-CoA Desaturase (SCD1), a promising target for cancer therapy . Furthermore, other oxalamide-substituted compounds are being studied as modulators of the Aryl Hydrocarbon Receptor (AhR), a pathway with implications for immunology and cancer research . This makes this compound a compound of interest for researchers developing targeted therapies and investigating enzyme and receptor mechanisms. Usage and Handling This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers should consult the safety data sheet (SDS) prior to use and handle the compound in accordance with their institution's laboratory safety protocols.

Properties

IUPAC Name

N'-(2-nitrophenyl)-N-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N3O5/c16-15(17,18)26-10-7-5-9(6-8-10)19-13(22)14(23)20-11-3-1-2-4-12(11)21(24)25/h1-8H,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQTMQYMEFFKHSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-nitrophenyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide typically involves the reaction of 2-nitroaniline with 4-(trifluoromethoxy)aniline in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

  • Dissolve 2-nitroaniline and 4-(trifluoromethoxy)aniline in anhydrous dichloromethane.
  • Add oxalyl chloride dropwise to the reaction mixture while maintaining the temperature at 0°C.
  • Stir the reaction mixture at room temperature for several hours.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(2-nitrophenyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

    Hydrolysis: The oxalamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and oxalic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride (NaH).

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 2-aminoaniline and 4-(trifluoromethoxy)aniline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-nitroaniline, 4-(trifluoromethoxy)aniline, and oxalic acid.

Scientific Research Applications

N1-(2-nitrophenyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical compounds.

    Materials Science: The compound’s unique functional groups make it useful in the development of advanced materials with specific properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N1-(2-nitrophenyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro and trifluoromethoxy groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural and Substituent Variations

The table below compares the target compound with structurally related oxalamides, emphasizing substituent effects:

Compound Name R₁ (N1-Substituent) R₂ (N2-Substituent) Molecular Weight Key Features Reference
N1-(2-Nitrophenyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide (Target) 2-Nitrophenyl 4-(Trifluoromethoxy)phenyl ~356.3* High electron-withdrawing capacity; moderate lipophilicity
N1-(4-Chlorophenyl)-N2-(4-methoxyphenethyl)oxalamide (20) 4-Chlorophenyl 4-Methoxyphenethyl 333.1 Chlorine (electron-withdrawing) vs. methoxy (electron-donating)
N1-(2-Bromophenyl)-N2-(4-methoxyphenethyl)oxalamide (19) 2-Bromophenyl 4-Methoxyphenethyl 376.9 Bromine increases steric bulk and lipophilicity
N1-(3-Chloro-5-fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide (23) 3-Chloro-5-fluorophenyl 4-Methoxyphenethyl Halogen combination enhances metabolic stability
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Methoxy groups improve solubility; pyridine enhances receptor binding
N1-(4-(Trifluoromethyl)phenyl)oxalamide 4-Trifluoromethylphenyl 232.16 Trifluoromethyl (–CF₃) increases lipophilicity vs. –OCF₃
N1-(3-Fluoro-4-methylphenyl)-N2-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)oxalamide 3-Fluoro-4-methylphenyl 2-Hydroxy-2-(4-CF₃-phenyl)ethyl 384.3 Hydroxy group introduces polarity; CF₃ enhances hydrophobicity

*Calculated molecular weight based on formula C₁₅H₁₀F₃N₃O₅.

Key Observations:
  • Lipophilicity: The trifluoromethoxy group (–OCF₃) in the target compound is less lipophilic than –CF₃ (as in ), which may improve aqueous solubility while retaining membrane permeability.
  • Steric effects: Bromine in compound 19 introduces steric hindrance, which could reduce enzymatic metabolism compared to the target’s nitro group .

Physicochemical Properties

  • Melting Points: Analogs in had melting points from 97°C to 210°C, correlating with crystallinity. The target’s asymmetric substituents may lower its melting point compared to symmetric derivatives.
  • Solubility: Methoxy and pyridyl groups (e.g., S336 ) improve water solubility, whereas the target’s –OCF₃ and –NO₂ groups may reduce it, favoring organic solvents.

Biological Activity

N1-(2-nitrophenyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and implications for therapeutic applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2-nitroaniline with a trifluoromethoxy-substituted phenyl isocyanate. The process can be optimized through various conditions including solvent choice and temperature to enhance yield and purity.

Anticancer Properties

Recent studies have indicated that derivatives of oxalamides, including this compound, exhibit significant anticancer activities. For instance, compounds with similar structural motifs have been shown to induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways associated with cell proliferation and survival.

  • Table 1: Anticancer Activity of Oxalamide Derivatives
Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-75.6Apoptosis induction
Compound BHeLa3.2Cell cycle arrest
This compoundMDA-MB-231TBDTBD

Note: TBD = To Be Determined

Antimicrobial Activity

In addition to anticancer effects, this compound has shown promising antimicrobial properties against various bacterial strains. Studies suggest that its nitrophenyl group may play a crucial role in enhancing its interaction with microbial targets.

  • Table 2: Antimicrobial Activity
MicroorganismMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus12.5
Escherichia coli25
Pseudomonas aeruginosa15

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism.
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress, promoting apoptosis in cancer cells.
  • Cell Cycle Arrest : The compound may interfere with cell cycle progression, particularly at the G1/S phase transition.

Case Study 1: Breast Cancer

A study involving the evaluation of oxalamide derivatives against breast cancer cell lines revealed that compounds similar to this compound significantly reduced cell viability in a dose-dependent manner. The study utilized molecular docking techniques to predict binding affinity to estrogen receptors, suggesting a targeted approach for hormone-dependent cancers .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of various oxalamides against clinical isolates of resistant bacteria. Results indicated that this compound exhibited superior activity compared to standard antibiotics, highlighting its potential as an alternative therapeutic agent .

Q & A

Q. What are the key synthetic routes for synthesizing N1-(2-nitrophenyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling 2-nitroaniline and 4-(trifluoromethoxy)aniline derivatives via oxalyl chloride intermediates. Critical parameters include:

  • Temperature control : Maintain 0–5°C during amide bond formation to minimize side reactions.
  • Solvent selection : Use polar aprotic solvents (e.g., DMF or THF) to enhance reactivity .
  • Catalysts : Employ coupling agents like HATU or EDCI to improve yields.
  • Purification : Column chromatography or recrystallization (e.g., using ethyl acetate/hexane) ensures >95% purity .

Q. How is the structural integrity of this compound verified post-synthesis?

Analytical methods include:

  • NMR spectroscopy : Confirm substitution patterns (e.g., nitrophenyl protons at δ 8.2–8.5 ppm, trifluoromethoxy signals at δ 4.3 ppm) .
  • Mass spectrometry : HRMS or ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 424.08) .
  • HPLC : Assess purity (>98%) using C18 columns with acetonitrile/water gradients .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

Initial screens should focus on:

  • Enzyme inhibition : Test against kinases or cytochrome P450 isoforms (e.g., CYP4F11) using fluorometric assays .
  • Anticancer activity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
  • Cellular uptake : Fluorescence tagging (e.g., BODIPY derivatives) to track intracellular localization .

Advanced Research Questions

Q. How do electronic effects of the nitro and trifluoromethoxy groups influence its reactivity in nucleophilic substitution reactions?

  • The nitro group (strong electron-withdrawing) activates the phenyl ring for electrophilic attack but deactivates it for nucleophilic substitution.
  • The trifluoromethoxy group (-OCF₃) enhances lipophilicity and metabolic stability, affecting binding to hydrophobic enzyme pockets .
  • Computational studies (DFT) can quantify charge distribution and predict reaction sites .

Q. What strategies resolve contradictions in reported IC₅₀ values across different biological studies?

Discrepancies may arise from:

  • Assay conditions : Standardize buffer pH, temperature, and incubation time.
  • Cell line variability : Validate results in ≥3 independent cell models.
  • Orthogonal assays : Confirm enzyme inhibition via SPR (surface plasmon resonance) alongside fluorometric methods .

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved potency?

  • Modify substituents : Replace nitro with cyano (-CN) to reduce toxicity while retaining electron-withdrawing effects .
  • Hybrid analogs : Integrate morpholino or piperazine moieties to enhance solubility and blood-brain barrier penetration .
  • Pharmacophore mapping : Identify critical H-bond acceptors (e.g., oxalamide oxygen) using X-ray crystallography .

Q. What mechanistic insights explain its dual activity in oncology and neurological disorders?

  • Oncology : Inhibits stearoyl-CoA desaturase (SCD1), disrupting lipid metabolism in cancer cells .
  • Neurology : Modulates nicotinamide N-methyltransferase (NNMT), altering NAD⁺ metabolism in neurodegenerative models .
  • Cross-talk : Transcriptomic profiling (RNA-seq) can identify shared pathways like PI3K/AKT .

Q. How do solvent polarity and pH affect its stability in formulation studies?

  • Degradation pathways : Hydrolysis of the oxalamide bond dominates in aqueous buffers (pH < 3 or > 10).
  • Stabilizers : Add cyclodextrins or PEG derivatives to enhance shelf life in DMSO stocks .
  • Accelerated stability testing : Use LC-MS to monitor degradation products under stress conditions (40°C/75% RH) .

Q. What computational tools predict its ADMET properties for preclinical development?

  • ADMET Predictor® : Estimates logP (≈3.2), moderate CYP3A4 inhibition risk, and low hERG liability.
  • Molecular docking : Simulate binding to albumin (PDB ID: 1AO6) to predict plasma protein binding (>90%) .
  • Metabolite prediction : GLORYx identifies potential hydroxylation sites on the trifluoromethoxy phenyl ring .

Q. How can conflicting data on its cytotoxicity in normal vs. cancer cells be reconciled?

  • Selectivity index (SI) : Calculate IC₅₀ ratios (e.g., SI > 10 indicates cancer-specific toxicity).
  • Redox profiling : Measure ROS levels in normal (e.g., HEK293) vs. cancer cells to identify differential susceptibility .
  • Transcriptomic analysis : Compare stress-response pathways (e.g., NRF2/KEAP1) using RNA-seq .

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